cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride
Description
Properties
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBXHQOEZADSAF-AUCRBCQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Overview
-
Esterification : 2,3-Pyridinedicarboxylic acid is treated with methanol and thionyl chloride to form dimethyl 2,3-pyridinedicarboxylate (81% yield).
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Reduction : NaBH4/CaCl2 reduces the diester to 2,3-dihydroxymethylpyridine (80% yield over two steps).
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Halogenation : Thionyl chloride converts diols to 2,3-dichloromethylpyridine.
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Cyclization : Benzylamine reacts with dichloromethylpyridine in acetonitrile with potassium carbonate and KI, yielding 6-benzyl-pyrrolo[3,4-b]pyridine.
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Hydrogenation : Palladium-catalyzed hydrogenation removes the benzyl group and saturates the ring, producing cis-octahydro-pyrrolo[3,4-b]pyridine (42% overall yield).
Table 1: Key Reaction Parameters from CN101514201A
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, SOCl2, reflux | 81 |
| Reduction | NaBH4, CaCl2, ethanol, 0–25°C | 80 |
| Halogenation | SOCl2, 25°C | 80 |
| Cyclization | Benzylamine, K2CO3, KI, acetonitrile, 25°C | 76 |
| Hydrogenation | Pd/C, H2 (5 MPa), ethanol, 145°C | 42 |
Detailed Analysis of the Patent Method
Esterification and Reduction Optimization
The esterification step uses thionyl chloride as a dual catalyst and dehydrating agent, enabling rapid conversion to the diester. Notably, replacing traditional HCl gas with SOCl2 simplified purification by minimizing side products. Subsequent reduction with NaBH4/CaCl2 in ethanol provided superior selectivity for dihydroxymethylpyridine compared to LiAlH4, which often over-reduces the pyridine ring.
Halogenation and Cyclization Efficiency
Thionyl chloride-mediated halogenation achieved near-quantitative conversion of diols to dichlorides without requiring excess reagent. Cyclization with benzylamine leveraged KI as a phase-transfer catalyst, enhancing nucleophilic displacement rates and reducing reaction times from 16 hours (historical methods) to 5 hours.
Catalytic Hydrogenation and Chiral Resolution
High-pressure hydrogenation (5 MPa H2) over Pd/C at 145°C ensured complete ring saturation while preserving stereochemistry. The patent also describes chiral resolution using tartaric acid derivatives, though this step was omitted in the final dihydrochloride synthesis.
Critical Evaluation of Methodologies
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | U.S. Patent 5,770,597 | CN101514201A |
|---|---|---|
| Reductant | LiAlH4 | NaBH4/CaCl2 |
| Cyclization Catalyst | Sodium hydride | KI/K2CO3 |
| Reaction Safety | High risk (pyrophoric) | Moderate risk |
| Overall Yield | 35% | 42% |
| Scalability | Limited | High |
The CN101514201A method excels in:
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Safety : NaBH4 is non-pyrophoric and operable in protic solvents.
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Cost : KI and K2CO3 are cheaper than sodium hydride.
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Scalability : Milder conditions facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens, alkyl groups
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Antiviral Activity
One of the most significant applications of cis-octahydro-pyrrolo[3,4-c]pyridine dihydrochloride is its role as an antiviral agent. Research indicates that derivatives of this compound can inhibit the replication of viruses, particularly HIV. The mechanism involves targeting the CCR5 receptor, which is crucial for HIV entry into host cells. This receptor antagonism has been shown to reduce viral load in patients undergoing highly active antiretroviral therapy (HAART) .
Immunomodulation
The compound also exhibits potential in modulating immune responses. Studies suggest that it may serve as a treatment for various immune-related conditions by influencing the CCR5 pathway. This application is particularly relevant for diseases such as rheumatoid arthritis and multiple sclerosis, where immune modulation is beneficial .
Pharmaceutical Intermediate
This compound is used as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structural properties make it a valuable building block in drug development, especially for creating new antiviral and immunomodulatory agents .
Case Study 1: HIV Treatment
A clinical study involving patients with chronic HIV infection demonstrated that compounds derived from cis-octahydro-pyrrolo[3,4-c]pyridine significantly reduced viral loads when used alongside traditional HAART regimens. The study highlighted improvements in patient adherence due to fewer side effects compared to conventional therapies .
Case Study 2: Rheumatoid Arthritis
In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in decreased inflammation and improved joint function. The compound's ability to modulate CCR5 signaling pathways was identified as a key factor in its therapeutic efficacy .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antiviral Activity | Inhibits HIV replication via CCR5 receptor antagonism | Reduces viral load in HAART patients |
| Immunomodulation | Modulates immune responses for conditions like rheumatoid arthritis | Decreases inflammation and improves joint function in preclinical models |
| Pharmaceutical Synthesis | Serves as an intermediate for developing new drugs | Valuable building block for antiviral and immunomodulatory agents |
Mechanism of Action
The mechanism of action of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The pyrrolo[3,4-c]pyridine core is shared among several derivatives, but substituents and functional groups critically influence their properties and applications. Below is a comparative overview:
Table 1: Key Structural and Functional Differences
Physicochemical and Functional Comparisons
Solubility and Stability
- This compound: The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays or drug formulation. Limited data on photostability or thermal properties are available .
- HPPT: Exhibits high photostability and a large Stokes shift (~100 nm), attributed to its hydroxy and trione substituents. No solvate relaxation observed in protic solvents like methanol, suggesting stable excited-state behavior .
- Triazole hybrids : Methyl and triazole groups likely improve lipophilicity, enhancing blood-brain barrier penetration for anticonvulsant applications .
Fluorescent Derivatives (HPPT)
HPPT’s unique electronic structure enables efficient light amplification in its fluorescence range (~450–600 nm). Quantum-chemical calculations align with experimental spectra, validating its design for optoelectronic applications .
Anticonvulsant Hybrids
Pyrano[3,4-c]pyridine-triazole hybrids showed ED₅₀ values < 50 mg/kg in seizure models, outperforming reference drugs like valproate. Their activity correlates with triazole-mediated hydrogen bonding and hydrophobic interactions in target proteins .
Unexplored Potential of 2-Benzyl Derivative
While the 2-benzyloctahydro-pyrrolo[3,4-c]pyridine dihydrochloride (CAS: 2665661-03-8) lacks explicit pharmacological data, its structural resemblance to neuroactive amines (e.g., benzodiazepines) warrants further investigation into sedative or anxiolytic properties .
Biological Activity
Cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride, a bicyclic compound, has garnered attention for its diverse biological activities. This compound is structurally related to pyrrolo[3,4-c]pyridine derivatives, which are known for their pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that combines elements of both pyrrolidine and pyridine. This unique configuration is believed to influence its interaction with biological targets.
- Molecular Formula : C₈H₁₄Cl₂N
- Molecular Weight : Approximately 195.12 g/mol
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype. This binding modulates neurotransmitter release and neuronal excitability, which can have implications for various neurological conditions and potential therapeutic uses in neuropharmacology.
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antimicrobial properties. For instance, certain compounds have shown efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 0.15 µM .
| Compound Type | MIC (µM) | Activity |
|---|---|---|
| Esters | <0.15 | Good |
| Carboxylic Acids | 3.13 | Moderate |
| Nitriles | >160 | None |
2. Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. A notable study reported that a derivative exhibited an effective concentration (EC50) of 1.65 µM against HIV-1 replication, highlighting its potential as an antiviral agent as well .
| Cell Line | EC50 (µM) | Toxicity Level |
|---|---|---|
| Ovarian Cancer | Moderate | Limited |
| Breast Cancer | Moderate | Limited |
| Healthy Cardiac Cells | Low | Minimal |
3. Neurological Applications
The compound's ability to modulate nAChRs suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that pyrrolo[3,4-c]pyridine derivatives can enhance cognitive function by improving cholinergic signaling in the brain .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Neuroprotection : A study demonstrated that a derivative improved cognitive performance in animal models by enhancing synaptic plasticity through nAChR modulation.
- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against resistant strains of bacteria, showing promising results that warrant further investigation.
Q & A
Q. What are the established synthetic routes for cis-octahydro-pyrrolo[3,4-c]pyridine dihydrochloride, and how does stereoselectivity influence yield?
The compound is synthesized via stereoselective methods due to its bicyclic structure with chiral centers. A key approach involves enzymatic hydrolysis using Candida antarctica lipase B to achieve optical resolution, yielding high enantiomeric excess (>98% ee) . Alternative routes include reductive amination of pyrrolidine intermediates under hydrogenation conditions, with HCl used for salt formation. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize diastereomer formation .
Q. How is the structural integrity of this compound validated in synthetic batches?
Structural confirmation relies on:
- NMR : - and -NMR to verify bicyclic geometry and cis-configuration (e.g., coupling constants for axial/equatorial protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 185.09 for CHClN) .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in the solid state .
Q. What analytical techniques are recommended for purity assessment?
- HPLC-UV/ELSD : Reverse-phase chromatography (C18 column, 0.1% TFA in HO/MeCN gradient) detects impurities <0.1% .
- Karl Fischer Titration : Quantifies hygroscopicity (critical for dihydrochloride salts) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds (>200°C) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., cis vs. trans) impact biological activity in histamine receptor binding?
The cis-isomer exhibits higher affinity for histamine H receptors (IC = 12 nM) compared to the trans-counterpart (IC = 180 nM), as shown in radioligand displacement assays. Molecular docking reveals enhanced interactions with transmembrane helices 3 and 5 due to optimal nitrogen positioning in the cis-form . Contradictory data from in vivo models (e.g., conflicting CNS penetration rates) necessitate pharmacokinetic profiling to resolve discrepancies .
Q. What strategies mitigate instability during long-term storage of this compound?
The compound is hygroscopic and prone to hydrolysis under humid conditions. Recommended practices:
- Storage at -20°C in desiccated, amber vials with nitrogen purging .
- Lyophilization to stabilize bulk batches, with residual solvent monitoring (e.g., <0.5% EtOH via GC) .
- Periodic stability testing using accelerated degradation studies (40°C/75% RH for 6 months) .
Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- Molecular Dynamics Simulations : Predict logP (optimal range: 1.5–2.5) and polar surface area (<90 Å) for BBB permeability .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. fluoro groups) with in vitro permeability (e.g., PAMPA-BBB assay) .
- Docking Studies : Identify residues in P-glycoprotein (P-gp) binding pockets to reduce efflux .
Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?
Key issues include:
- Catalyst Cost : Enzymatic methods using immobilized lipase B reduce catalyst waste but require optimization for reuse cycles .
- Byproduct Formation : Over-reduction of pyrrolidine intermediates generates tetrahydro derivatives; mitigated by controlled H pressure (5–10 bar) .
- Crystallization Control : Seeding protocols ensure consistent salt formation (e.g., HCl gas vs. aqueous HCl addition) .
Q. How does the compound interact with off-target receptors (e.g., serotonin 5-HT), and what methods validate selectivity?
- Broad-Panel Binding Assays : Screen against 100+ GPCRs at 10 µM to identify off-target binding (e.g., 5-HT inhibition <30% at 1 µM) .
- Functional Assays : Calcium flux or cAMP accumulation assays quantify agonism/antagonism (e.g., EC > 10 µM for non-target receptors) .
- CRISPR-KO Models : Validate receptor-specific effects in HR-knockout cell lines .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
